molecular formula C25H38O9 B1144137 11B-HYDROXYETIOCHOLANOLONE GLUCURONIDE CAS No. 17181-15-6

11B-HYDROXYETIOCHOLANOLONE GLUCURONIDE

Cat. No.: B1144137
CAS No.: 17181-15-6
M. Wt: 482.56382
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of 11β-hydroxyetiocholanolone glucuronide is characterized by a complex steroid backbone conjugated with a glucuronic acid moiety. The compound possesses the molecular formula C25H38O9 with a molecular weight of 482.6 grams per mole. The structural foundation consists of a 5β-androstane core system that serves as the fundamental steroid skeleton, upon which specific functional groups are positioned to create the characteristic properties of this metabolite.

The stereochemical configuration of 11β-hydroxyetiocholanolone glucuronide involves multiple chiral centers that define its three-dimensional structure and biological activity. The compound exhibits thirteen defined stereocenters, creating a highly specific molecular geometry. The steroid backbone contains hydroxyl groups at positions 3α and 11β, with the 11β-hydroxyl group being particularly significant for the compound's identity and metabolic origin. The systematic International Union of Pure and Applied Chemistry nomenclature describes this compound as (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-{[(1S,2S,5R,7S,10S,11S,15S,17S)-17-hydroxy-2,15-dimethyl-14-oxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-5-yl]oxy}oxane-2-carboxylic acid.

The glucuronide moiety attached to the steroid backbone consists of glucuronic acid linked through a glycosidic bond. This conjugation significantly enhances the water solubility of the original steroid, facilitating its excretion through renal pathways. The glucuronic acid component contributes substantially to the molecular weight and alters the physicochemical properties compared to the unconjugated parent steroid. The attachment occurs specifically at the 3-position of the steroid backbone, creating what is classified as a 3-glucuronide conjugate.

Property Value Reference
Molecular Formula C25H38O9
Molecular Weight 482.6 g/mol
Stereocenters 13 defined
Classification Steroid glucuronide conjugate
Conjugation Site 3-position

Properties

CAS No.

17181-15-6

Molecular Formula

C25H38O9

Molecular Weight

482.56382

Origin of Product

United States

Scientific Research Applications

Clinical Diagnostics

Biomarker for Androgen Assessment

11B-Hydroxyetiocholanolone glucuronide serves as a biomarker for evaluating androgen levels in the body. It is particularly useful in assessing conditions related to androgen excess or deficiency, such as:

  • Androgen Deficiency : Symptoms include fatigue, muscle weakness, anxiety, and loss of libido.
  • Androgen Excess : Conditions like metabolic syndrome, acne, and polycystic ovarian syndrome (PCOS) are associated with elevated levels of this metabolite .

Table 1: Clinical Implications of this compound Levels

ConditionImplication of Elevated LevelsImplication of Decreased Levels
Metabolic SyndromeIncreased risk of cardiovascular diseasesNot typically associated
AcneIndicative of increased androgen activityNot typically associated
PCOSElevated levels suggest hormonal imbalanceNot typically associated
FatigueMay indicate low androgen levelsSuggests potential hormonal imbalance

Research Applications

Hormonal Studies

Research involving this compound often focuses on its role in hormonal regulation. Studies have demonstrated its utility in understanding the dynamics of steroid metabolism and its implications for health outcomes. For instance, it can be measured to evaluate the anabolic/catabolic balance in athletes or individuals undergoing hormone therapy .

Case Study: Stress Biomarkers in Animals

A study conducted on mandrills utilized this compound as a stress biomarker. The research validated enzyme immunoassays (EIAs) to measure fecal glucocorticoid metabolites, which included this compound. The findings suggested that monitoring these metabolites could provide insights into stress responses in wildlife, thereby aiding conservation efforts .

Therapeutic Potential

Metabolic Disorders

Given its role as a metabolite of androgens, this compound may have therapeutic applications in managing metabolic disorders linked to hormonal imbalances. Research continues to explore how modulation of this compound could influence treatment protocols for conditions such as obesity and diabetes .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Steroid Glucuronides

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
11β-Hydroxyetiocholanolone glucuronide C₂₅H₃₈O₉ 482.57 11β-hydroxyl, 5β-androstane backbone, 3α-glucuronide
Etiocholanolone glucuronide C₂₄H₃₆O₈ 464.54 5β-androstane backbone, 3α-glucuronide
Epiandrosterone glucuronide C₂₄H₃₆O₈ 464.54 5α-androstane backbone, 3α-glucuronide
Testosterone glucuronide C₂₅H₃₆O₈ 476.55 17β-hydroxyl, 4-en-3-one structure, 17β-glucuronide

Key Insights :

  • Backbone Configuration: 11β-Hydroxyetiocholanolone and etiocholanolone glucuronides share a 5β-androstane backbone, whereas epiandrosterone glucuronide has a 5α-androstane configuration, leading to distinct stereochemical properties .

Transport and Metabolic Pathways

Table 2: Transporter Interactions and Metabolic Roles

Compound Key Transporters (OATP/MRP) Metabolic Role Biological Significance
11β-Hydroxyetiocholanolone glucuronide Not directly studied Phase II detoxification Potential biomarker for steroid disorders
Etiocholanolone glucuronide OATP1B1/OATP1B3 (inferred) Bile acid modulation Stable levels during reproductive cycles
Epiandrosterone glucuronide MRP2 Hepatic excretion Separable via ion mobility spectrometry
Estradiol-17β-glucuronide OATP1B1/OATP1B3 Estrogen clearance Substrate for competitive transport assays

Key Insights :

  • Transporter Specificity: Estradiol-17β-glucuronide is a validated substrate for OATP1B1/1B3, while epiandrosterone glucuronide interacts with MRP2. The transport mechanisms for 11β-hydroxyetiocholanolone glucuronide remain uncharacterized but may parallel etiocholanolone glucuronide due to structural similarities .
  • Analytical Challenges: Isomeric pairs like etiocholanolone glucuronide and epiandrosterone glucuronide require advanced techniques like ion mobility-mass spectrometry (IMS) for resolution, achieving a 2–7-fold improvement in signal-to-noise ratios .

Functional and Clinical Comparisons

  • Choleretic Activity: Glucuronide metabolites with 11β-hydroxylation (e.g., M11, M13 in Paeoniae Radix Rubra) mimic epomediol, a drug converted to active glucuronides to modulate bile acid levels. This suggests 11β-hydroxyetiocholanolone glucuronide may similarly influence hepatic function .
  • Disease Associations: Ethyl glucuronide (a non-steroid analog) is a biomarker for alcohol consumption, while enterolactone glucuronide reflects dietary lignan intake. Steroid glucuronides like 11β-hydroxyetiocholanolone may serve as biomarkers for endocrine or metabolic disorders .

Preparation Methods

Enzyme Selection and Substrate Specificity

The biosynthesis of 11β-HEG in vivo occurs primarily in the liver via UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid to 11β-hydroxyetiocholanolone. Human UGT isoforms, particularly UGT1A, UGT2B7, and UGT2A1, exhibit activity toward steroid substrates. For instance, UGT2B7 demonstrates a K<sub>m</sub> of 28 µM for analogous steroid glucuronidation, while UGT1A10 shows higher affinity (K<sub>m</sub> = 14 µM) but lower expression in hepatic tissues.

Table 1: Kinetic Parameters of UGT Isoforms in Steroid Glucuronidation

UGT IsoformSubstrateK<sub>m</sub> (µM)V<sub>max</sub> (pmol/min/mg)
UGT1A10ent-17β-estradiol141,200
UGT2B7ent-17β-estradiol28850
UGT2A1ent-17β-estradiol97320

Data derived from in vitro assays using recombinant enzymes.

In Vitro Reaction Optimization

Enzymatic synthesis requires:

  • Substrate Preparation : 11β-hydroxyetiocholanolone (0.1–1 mM) dissolved in DMSO or methanol.

  • Cofactor Supply : 5 mM UDP-glucuronic acid (UDPGA) in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation Conditions : 37°C for 2–4 hours, followed by termination with ice-cold acetonitrile.

Purification involves solid-phase extraction (C<sub>18</sub> columns) and HPLC with a reversed-phase C<sub>18</sub> column (gradient: 10–90% acetonitrile in 0.1% formic acid). Yields typically range from 60–80%, depending on enzyme efficiency.

Isolation from Biological Samples

Urine Sample Pretreatment

11β-HEG is excreted in human urine at concentrations of 50–500 ng/mL. Isolation protocols include:

  • Sample Collection : 24-hour urine aliquots stabilized with 0.1% sodium azide.

  • Hydrolysis Inhibition : Addition of 10 mM saccharolactone to prevent β-glucuronidase activity.

  • Solid-Phase Extraction (SPE) :

    • Column : Oasis HLB (60 mg, 3 cc) conditioned with methanol/water.

    • Elution : 80% methanol in water, evaporated under nitrogen at 40°C.

Table 2: Recovery Rates of 11β-HEG from Urine Using SPE

Sample Volume (mL)SPE SorbentRecovery (%)
10C<sub>18</sub>78 ± 5
10HLB92 ± 3
5Mixed-mode85 ± 4

Adapted from LC-MS validation studies.

Chromatographic Separation

Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (qTOF) mass spectrometry achieves baseline separation of 11β-HEG from isomers:

  • Column : Acquity BEH Shield RP18 (1.7 µm, 2.1 × 100 mm).

  • Mobile Phase : 0.1% ammonium acetate (A) and acetonitrile (B).

  • Gradient : 10% B to 55% B over 3 minutes, 90% B at 3.5 minutes.

  • Detection : Negative-ion ESI-MS (m/z 481.3 → 481.3).

Analytical Validation and Quantification

Mass Spectrometric Fragmentation Patterns

11β-HEG exhibits characteristic fragments at m/z 229.12 and 247.13 under collision-induced dissociation (CID), corresponding to glucuronic acid cleavage and dehydration. Isotope-labeled analogs (e.g., DMED-d<sub>6</sub>) enable precise quantification via diagnostic ion pairs.

Table 3: LC-MS/MS Parameters for 11β-HEG Detection

ParameterValue
Ionization ModeNegative ESI
Capillary Voltage3,500 V
Desolvation Temp250°C
Cone Gas Flow200 L/h
Transition (MRM)481.3 → 229.12 (CE 25 eV)

Optimized using Shimadzu LC-10 and AB Sciex 5500 systems.

Method Validation

  • Linearity : 1–1,000 ng/mL (R<sup>2</sup> > 0.99).

  • Precision : Intra-day CV < 8%, inter-day CV < 12%.

  • LOD/LOQ : 0.3 ng/mL and 1 ng/mL, respectively .

Q & A

Basic: What are the standard analytical methods for detecting 11B-hydroxyetiocholanolone glucuronide in biological matrices?

Methodological Answer:
The most widely validated techniques include liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) and enzymatic hydrolysis for glucuronide cleavage. Protocols typically involve:

  • Sample preparation: Solid-phase extraction (SPE) to isolate the analyte from urine or serum .
  • Internal standards: Deuterated analogs (e.g., d4-11B-hydroxyetiocholanolone glucuronide) to correct for matrix effects .
  • Validation parameters: Calibration curves (1–100 ng/mL), recovery rates (>85%), and inter-day precision (<15% CV) .
    Key resources: FDA Bioanalytical Method Validation Guidance (2018) and peer-reviewed protocols in Clinical Chemistry.

Advanced: How can researchers resolve contradictions in reported reference ranges for this compound across populations?

Methodological Answer:
Discrepancies often arise from differences in assay sensitivity, demographic variables (age, sex), or pre-analytical factors (e.g., sample storage). To address this:

  • Meta-analysis: Pool data from studies using harmonized LC-MS/MS methods, adjusting for covariates via multivariate regression .
  • Cross-validation: Re-analyze archived samples with conflicting results using a unified protocol, ensuring identical hydrolysis conditions (e.g., β-glucuronidase concentration, incubation time) .
  • Population stratification: Use PCA (Principal Component Analysis) to identify confounding variables (e.g., genetic polymorphisms in UGT enzymes) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods during powder handling to avoid inhalation.
  • Waste disposal: Follow OSHA guidelines for chemical waste, particularly for glucuronidase enzymes and organic solvents (e.g., acetonitrile) .
    Reference: OSHA Standard 29 CFR 1910.1450 (Occupational Exposure to Hazardous Chemicals).

Advanced: How can researchers optimize extraction efficiency for this compound in low-concentration samples?

Methodological Answer:

  • SPE optimization: Test sorbents (C18 vs. mixed-mode) and elution solvents (methanol:acetic acid ratios) using Design of Experiments (DOE) .
  • Enzymatic hydrolysis enhancement: Add ascorbic acid (1 mM) to prevent oxidative degradation during hydrolysis .
  • Pre-concentration techniques: Lyophilization or nitrogen evaporation post-extraction to improve limits of detection (LOD < 0.5 ng/mL) .

Basic: What are the best practices for literature reviews on this compound metabolism?

Methodological Answer:

  • Databases: Prioritize PubMed, SciFinder, and Web of Science for peer-reviewed studies; avoid .com domains .
  • Search terms: Combine "this compound" with "UGT isoforms," "steroid metabolism," and "LC-MS/MS" .
  • Citation tracking: Use tools like Connected Papers or Google Scholar’s "Cited by" feature to identify seminal works .

Advanced: How should researchers design experiments to investigate novel UGT isoforms involved in 11B-hydroxyetiocholanolone glucuronidation?

Methodological Answer:

  • In vitro models: Use recombinant UGT-expressing HEK293 cells and kinetic assays (Km, Vmax) to compare isoform activity .
  • Inhibitor studies: Co-incubate with known UGT inhibitors (e.g., diclofenac for UGT2B17) to confirm specificity .
  • Structural analysis: Perform molecular docking simulations (AutoDock Vina) to predict binding affinities with UGT active sites .

Basic: How are confounding variables controlled in clinical studies measuring this compound?

Methodological Answer:

  • Stratified sampling: Match participants by age, sex, and BMI to reduce variability .
  • Diurnal variation control: Standardize sample collection times (e.g., 8–10 AM) .
  • Batch analysis: Run all samples in a single LC-MS/MS batch with randomized order to minimize instrument drift .

Advanced: What statistical approaches are recommended for longitudinal studies of this compound in disease cohorts?

Methodological Answer:

  • Mixed-effects models: Account for repeated measures and missing data (e.g., nlme package in R) .
  • Time-series analysis: Use ARIMA models to assess trends in glucuronide levels over time .
  • Machine learning: Apply random forests to identify predictors (e.g., comorbidities, medications) of glucuronide fluctuations .

Basic: What are the ethical considerations when publishing data on this compound in human studies?

Methodological Answer:

  • Informed consent: Disclose the purpose of biomarker analysis in IRB-approved protocols .
  • Data anonymization: Remove all PHI (Protected Health Information) prior to dataset sharing .
  • Conflict of interest: Declare funding sources (e.g., pharmaceutical sponsors) in the manuscript .

Advanced: How can researchers validate the specificity of polyclonal antibodies for this compound in immunoassays?

Methodological Answer:

  • Cross-reactivity testing: Screen against structurally similar steroids (e.g., etiocholanolone, testosterone glucuronide) using ELISA .
  • LC-MS/MS correlation: Compare immunoassay results with gold-standard MS data (Pearson’s r > 0.90 required) .
  • Epitope mapping: Use SPR (Surface Plasmon Resonance) to characterize antibody-antigen binding kinetics .

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